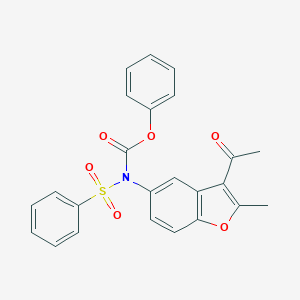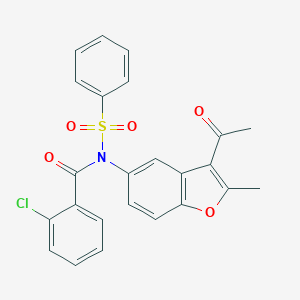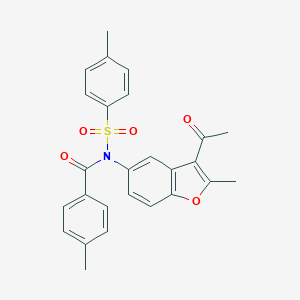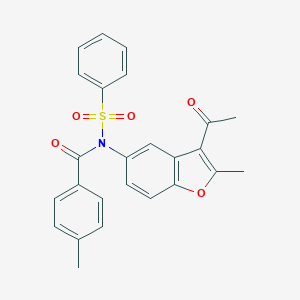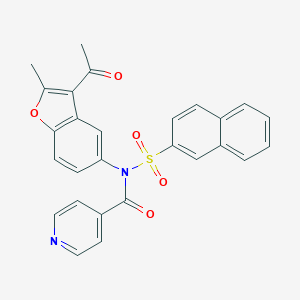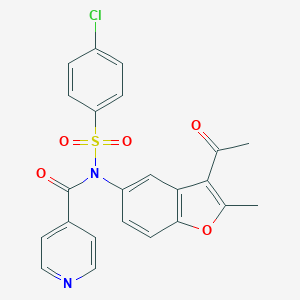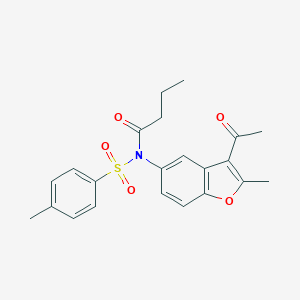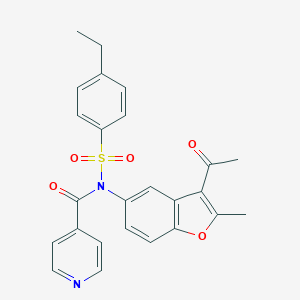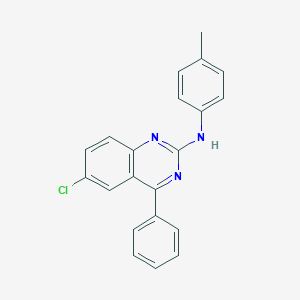
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention due to its potential use in various scientific research applications.
Scientific Research Applications
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is not fully understood. However, studies have shown that this compound targets the signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and can be used to study the mechanisms involved in cancer cell growth and survival. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the use of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in scientific research. One of the significant future directions is the development of more potent and selective analogs of this compound. Additionally, this compound can be used to study the mechanisms involved in the development of drug resistance in cancer cells. Furthermore, this compound can be used in combination with other anti-cancer drugs to enhance their efficacy. Finally, this compound can be used to study the potential use of quinazoline derivatives in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a chemical compound that has potential applications in various scientific research fields. This compound has been found to have anti-cancer properties and can be used to study the mechanisms involved in cancer cell growth and survival. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methylacetophenone, 2-aminobenzoic acid, and 4-chlorobenzaldehyde in the presence of a catalyst. The reaction mixture is then subjected to reflux and purified by column chromatography to obtain the desired product.
properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIFCWYSJVFOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

